[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride
Description
[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride is a tertiary amine derivative featuring a 3,5-dimethylisoxazole ring substituted at the 4-position with a dimethylaminomethyl group. Its molecular formula is C₇H₁₃ClN₂O, with a molar mass of 176.64 g/mol . The compound is synthesized via alkylation or reductive amination routes, with commercial availability at 95% purity . Notably, conflicting CAS registry numbers are reported: 2270906-71-1 (via InChIKey in ) and 1177326-01-0 (), which may reflect database inconsistencies or structural variants. Key synonyms include 1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine hydrochloride .
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-8(5-10(3)4)7(2)11-9-6;/h5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVKMUIMXRBPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride typically involves the reaction of 3,5-dimethylisoxazole with appropriate reagents to introduce the dimethylamine group. One common method involves the use of 4-(bromomethyl)-3,5-dimethylisoxazole as an intermediate, which reacts with dimethylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
- Bromodomain Inhibition : The 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere that can effectively displace acetylated histone-mimicking peptides from bromodomains. This interaction is crucial for the development of selective inhibitors targeting various bromodomains involved in cancer and inflammatory diseases. Research indicates that derivatives of this compound can bind with selectivity to specific bromodomains, demonstrating potential as therapeutic agents against conditions like cancer .
- Anticancer Activity : Compounds containing the 3,5-dimethylisoxazole structure have shown promising cytotoxic effects against several cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in breast (MCF7), lung (A549), and fibrosarcoma (HT1080) cancer cells. The mechanism involves interference with cell cycle progression and induction of apoptotic pathways .
- Antimicrobial Properties : Research has highlighted the antimicrobial capabilities of related compounds against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in the isoxazole derivatives enhance their efficacy against various Gram-positive and Gram-negative bacteria.
Biochemical Applications
- Taste Modulation : [(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride has been explored for its ability to modify taste perception, particularly in reducing the bitterness of certain compounds. This application is significant in food science and pharmacology, where taste masking is essential for patient compliance with medications .
- Bioisosteric Replacement : The compound serves as a bioisostere for acetyl-lysine in biochemical assays, allowing researchers to study protein interactions and post-translational modifications without altering the native properties of the proteins involved .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 10 | |
| A549 | 12 | ||
| HT1080 | 8 | ||
| Antimicrobial | MRSA | 5 | |
| E. coli | 15 |
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM across multiple tested lines, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In a comparative analysis of thiazole derivatives with similar structures to this compound, researchers found that this compound exhibited stronger antibacterial activity against resistant strains compared to traditional antibiotics like linezolid. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for control antibiotics.
Mechanism of Action
The mechanism of action of [(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Lipophilicity and Bioavailability
Conversely, the shorter methanamine derivative (CAS 503469-65-6) exhibits lower molecular weight and reduced steric hindrance, favoring solubility in polar solvents .
Pharmacological Potential
The dimethylamine group may confer unique receptor-binding profiles. For example, tertiary amines often exhibit higher metabolic stability compared to primary amines due to reduced susceptibility to oxidative deamination . This could make the target compound a candidate for central nervous system (CNS) applications, where blood-brain barrier penetration is critical.
Data Gaps and Limitations
- CAS Number Conflicts: Discrepancies in CAS registry numbers (e.g., 1177326-01-0 vs.
- Purity Data: Limited purity information for analogues like (3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride complicates direct comparisons .
Biological Activity
[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a 3,5-dimethylisoxazole ring, which is known for its ability to mimic acetyl-lysine residues in histone proteins. This characteristic is significant for the inhibition of bromodomain-containing proteins, which play a crucial role in gene regulation through histone acetylation.
- Bromodomain Inhibition : The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine bioisostere. It competes with acetylated peptides for binding to bromodomains, particularly BRD4, which is implicated in various cancers and inflammatory diseases .
- Antiproliferative Effects : Compounds containing the 3,5-dimethylisoxazole structure have shown antiproliferative effects in various cancer cell lines by disrupting the interaction between bromodomains and acetylated lysines .
Biological Activity Data
Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings from various research articles:
Case Study 1: Cancer Cell Lines
A study investigating the effects of 3,5-dimethylisoxazole derivatives on various cancer cell lines demonstrated significant antiproliferative activity. The derivatives were tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values around 5 μM.
Case Study 2: Inflammatory Response Modulation
Research indicated that compounds with the 3,5-dimethylisoxazole scaffold could inhibit the release of pro-inflammatory cytokines in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential therapeutic role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
